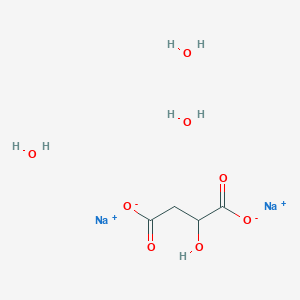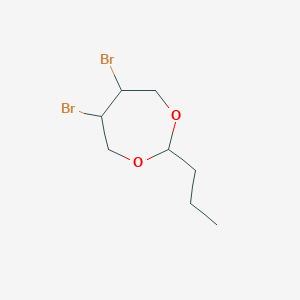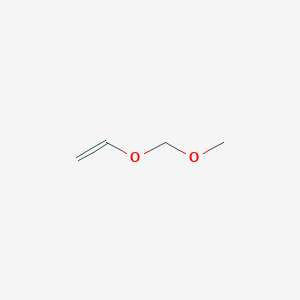
3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties and are commonly used in medicine for their sedative, anxiolytic, muscle relaxant, and anticonvulsant effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzodiazepines typically involves the condensation of o-phenylenediamine with a suitable diketone. For 3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione, the specific synthetic route would involve:
Starting Materials: o-Phenylenediamine and a diketone with diethyl groups.
Reaction Conditions: Acidic or basic catalysts, appropriate solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of benzodiazepines often involves large-scale chemical reactors, precise control of reaction conditions, and purification processes such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: Benzodiazepines can undergo oxidation reactions, often leading to the formation of N-oxides.
Reduction: Reduction reactions can convert benzodiazepines to their corresponding amines.
Substitution: Various substitution reactions can occur on the benzene ring or the diazepine ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Benzodiazepines are studied for their unique chemical properties and potential modifications to enhance their activity or reduce side effects.
Biology
In biological research, benzodiazepines are used to study neurotransmitter interactions, receptor binding, and the effects on the central nervous system.
Medicine
Medically, benzodiazepines are used to treat anxiety, insomnia, seizures, and muscle spasms. They are also studied for their potential use in treating other neurological disorders.
Industry
In the pharmaceutical industry, benzodiazepines are important for the development of new therapeutic agents.
Wirkmechanismus
Benzodiazepines exert their effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to increased inhibitory effects in the central nervous system, resulting in sedation, anxiolysis, and muscle relaxation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
3,3-Diethyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione may have unique properties due to its specific diethyl substitution, potentially affecting its pharmacokinetics and pharmacodynamics compared to other benzodiazepines.
Eigenschaften
CAS-Nummer |
62985-45-9 |
|---|---|
Molekularformel |
C13H16N2O2 |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
3,3-diethyl-1,5-dihydro-1,5-benzodiazepine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2/c1-3-13(4-2)11(16)14-9-7-5-6-8-10(9)15-12(13)17/h5-8H,3-4H2,1-2H3,(H,14,16)(H,15,17) |
InChI-Schlüssel |
KASJUMQYJJXARX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(C(=O)NC2=CC=CC=C2NC1=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{Bis[(octan-2-yl)oxy]methoxy}octane](/img/structure/B14491554.png)




![(Z)-(4-methylphenyl)-oxido-[(4-sulfophenyl)hydrazinylidene]azanium](/img/structure/B14491588.png)


![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)




